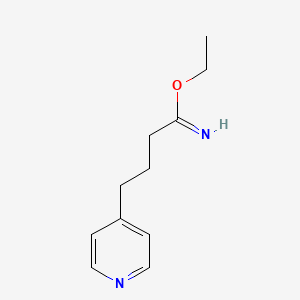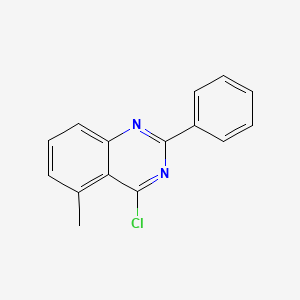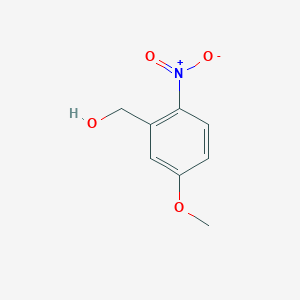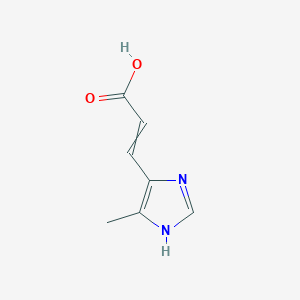
3-(Pyrrolidin-3-yloxy)aniline
Vue d'ensemble
Description
3-(Pyrrolidin-3-yloxy)aniline, also known as PYR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PYR is a derivative of aniline and has a pyrrolidine ring attached to its structure. The compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-3-yloxy)aniline is not fully understood. However, studies have shown that 3-(Pyrrolidin-3-yloxy)aniline acts by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
3-(Pyrrolidin-3-yloxy)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Pyrrolidin-3-yloxy)aniline inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In vivo studies have shown that 3-(Pyrrolidin-3-yloxy)aniline has anti-inflammatory and analgesic effects. It has also been shown to protect against ischemia-reperfusion injury in various organs such as the heart and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Pyrrolidin-3-yloxy)aniline has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under various conditions and can be stored for long periods. However, 3-(Pyrrolidin-3-yloxy)aniline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-(Pyrrolidin-3-yloxy)aniline. One direction is to study the mechanism of action of 3-(Pyrrolidin-3-yloxy)aniline in more detail. This can help to identify new targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(Pyrrolidin-3-yloxy)aniline in vivo. This can help to optimize the dosing and administration of 3-(Pyrrolidin-3-yloxy)aniline for therapeutic purposes. Finally, more studies are needed to explore the potential applications of 3-(Pyrrolidin-3-yloxy)aniline in various fields such as materials science, medicinal chemistry, and biotechnology.
Conclusion:
In conclusion, 3-(Pyrrolidin-3-yloxy)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in various studies. 3-(Pyrrolidin-3-yloxy)aniline has potential as a drug candidate and has been shown to have anticancer, antiviral, and antibacterial properties. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Applications De Recherche Scientifique
3-(Pyrrolidin-3-yloxy)aniline has been extensively studied for its potential applications in various fields. In the field of materials science, 3-(Pyrrolidin-3-yloxy)aniline has been used as a building block for the synthesis of polymers and copolymers. These polymers have shown promising results in various applications such as drug delivery, tissue engineering, and sensors.
In the field of medicinal chemistry, 3-(Pyrrolidin-3-yloxy)aniline has been studied for its potential as a drug candidate. Studies have shown that 3-(Pyrrolidin-3-yloxy)aniline has anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
3-pyrrolidin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFEKOQVIRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695760, DTXSID801301120 | |
| Record name | 3-[(Pyrrolidin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Pyrrolidinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yloxy)aniline | |
CAS RN |
1123169-07-2, 853213-27-1 | |
| Record name | 3-(3-Pyrrolidinyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Pyrrolidin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Pyrrolidinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















